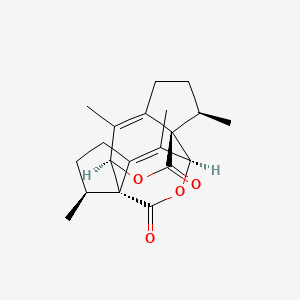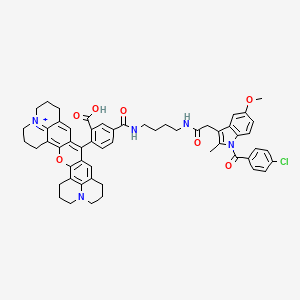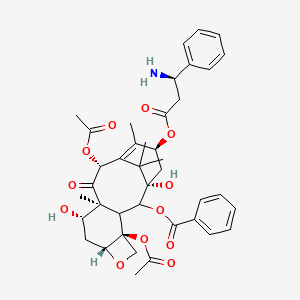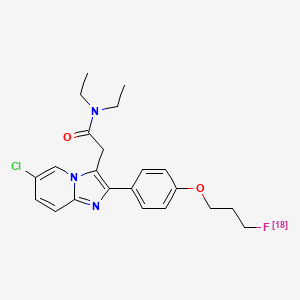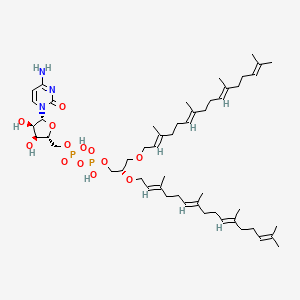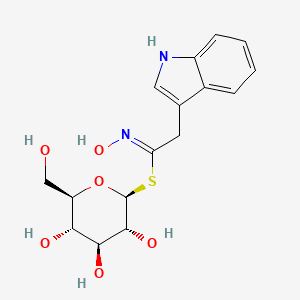
Indolylmethyl-desulfoglucosinolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-indolylmethyl desulfoglucosinolate is an indolylmethyl desulfoglucosinolate in which the C=N double bond has Z configuration.
Wissenschaftliche Forschungsanwendungen
Novel Indole Glucosinolates and Evolutionary Insights
1,4-Dimethoxyglucobrassicin, a novel indole glucosinolate, was isolated as a desulfo derivative from Barbarea vulgaris, providing insights into the evolutionary mutations in indole glucosinolate biosynthesis in certain plant species (Agerbirk et al., 2001).
Interaction with Plant Fungal Pathogens
Research shows that while indole glucosinolates like glucobrassicin are not metabolized by certain fungal pathogens, their desulfo-derivatives are, indicating a role in plant defense mechanisms (Pedras & Hossain, 2011).
Efficient Analysis Techniques
A study developed a rapid method for quantifying desulfoglucosinolates without column chromatography, enhancing the efficiency of analyzing these compounds in various plant samples (Singh et al., 2017).
Novel Hydroxindole Glucosinolate Characterization
4-Hydroxy-3-indolylmethyl glucosinolate, a novel indole glucosinolate, was identified in cabbage seed and rapeseed, contributing to the understanding of glucosinolate diversity in plants (Truscott et al., 1982).
Eigenschaften
Produktname |
Indolylmethyl-desulfoglucosinolate |
|---|---|
Molekularformel |
C16H20N2O6S |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-2-(1H-indol-3-yl)ethanimidothioate |
InChI |
InChI=1S/C16H20N2O6S/c19-7-11-13(20)14(21)15(22)16(24-11)25-12(18-23)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-23H,5,7H2/b18-12-/t11-,13-,14+,15-,16+/m1/s1 |
InChI-Schlüssel |
CWNIQCOMWQROPA-PIAXYHQTSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C/C(=N/O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NO)SC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



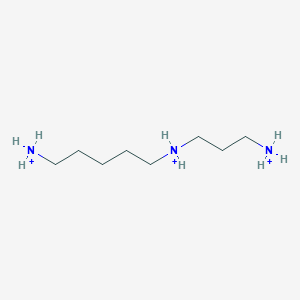
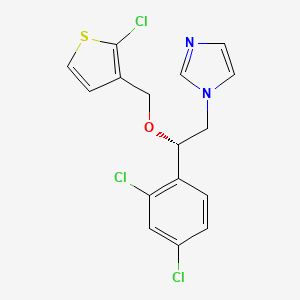
![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)
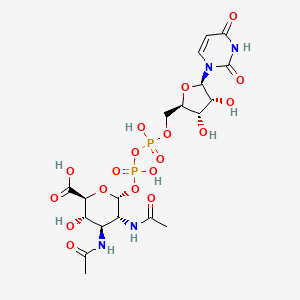
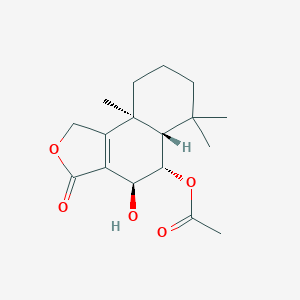
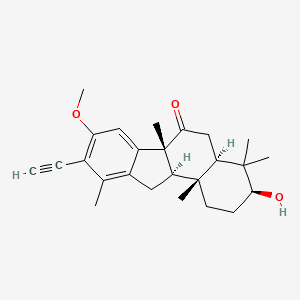
![2-(8-[3]-Ladderane-octanyl)-sn-glycerol](/img/structure/B1261268.png)
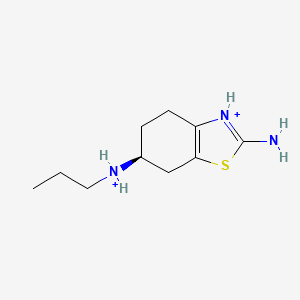
![2-[[(5Z,7E,10E)-3,9-dihydroxy-8-methyl-10-[[1-methyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]methylidene]dodeca-5,7-dienoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1261274.png)
